Acalabrutinib (ACP-196)
Acalabrutinib (ACP-196)
Acalabrutinib (ACP-196) is an irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It can dose-dependently inhibit B cell receptor signaling in primary chronic lymphocytic leukemia cells. Upon administration, ACP-196 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B cells that overexpress BTK. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B lymphocyte development, activation, signaling, proliferation and survival. Previous study showed that ACP-196 had high selectivity for BTK when tested against a panel of 395 non-mutant kinases, which was associated with the reduced intrinsic reactivity of ACP-196's electrophile. Studies on mice and human cells demonstrate the high affinity of ACP-196 and its low affinity toward similar proteins in T-cell maturation.
Brand Name:
Vulcanchem
CAS No.:
1420477-60-6
VCID:
VC0002892
InChI:
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1
SMILES:
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
Molecular Formula:
C26H23N7O2
Molecular Weight:
465.52
Acalabrutinib (ACP-196)
CAS No.: 1420477-60-6
Inhibitors
VCID: VC0002892
Molecular Formula: C26H23N7O2
Molecular Weight: 465.52
Purity: 99%
CAS No. | 1420477-60-6 |
---|---|
Product Name | Acalabrutinib (ACP-196) |
Molecular Formula | C26H23N7O2 |
Molecular Weight | 465.52 |
IUPAC Name | 4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
Standard InChI | InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 |
Standard InChIKey | WDENQIQQYWYTPO-IBGZPJMESA-N |
SMILES | CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Appearance | Light Yellow Solid |
Melting Point | >133°C (dec.) |
Description | Acalabrutinib (ACP-196) is an irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It can dose-dependently inhibit B cell receptor signaling in primary chronic lymphocytic leukemia cells. Upon administration, ACP-196 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B cells that overexpress BTK. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B lymphocyte development, activation, signaling, proliferation and survival. Previous study showed that ACP-196 had high selectivity for BTK when tested against a panel of 395 non-mutant kinases, which was associated with the reduced intrinsic reactivity of ACP-196's electrophile. Studies on mice and human cells demonstrate the high affinity of ACP-196 and its low affinity toward similar proteins in T-cell maturation. |
Purity | 99% |
Solubility | Soluble in DMSO |
Synonyms | Acalabrutinib; 1420477-60-6; ACP-196; ACP196; ACP 196 Calquence; (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide |
Reference | 1: Sun CCL, Nierman PK, Kendall EK, Cheung J, Gulrajani M, Herman SEM, Pleyer C, Ahn IE, Stetler-Stevenson M, Yuan C, Maric I, Gaglione EM, Harris HM, Pittaluga S, Wang MH, Patel P, Farooqui MZ, Izumi R, Hamdy A, Covey T, Wiestner A. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib. Blood. 2020 Mar 20. pii: blood.2019003715. doi: 10.1182/blood.2019003715. [Epub ahead of print] PubMed PMID: 32202637. 2: Bossory Goike L, Dean S. Rumpel-Leede phenomenon in a patient with chronic lymphocytic leukemia treated with acalabrutinib. Vasc Med. 2020 Mar 7:1358863X19901166. doi: 10.1177/1358863X19901166. [Epub ahead of print] PubMed PMID: 32146868. 3: Overman M, Javle M, Davis RE, Vats P, Kumar-Sinha C, Xiao L, Mettu NB, Parra ER, Benson AB, Lopez CD, Munugalavadla V, Patel P, Tao L, Neelapu S, Maitra A. Randomized phase II study of the Bruton tyrosine kinase inhibitor acalabrutinib, alone or with pembrolizumab in patients with advanced pancreatic cancer. J Immunother Cancer. 2020 Feb;8(1). pii: e000587. doi: 10.1136/jitc-2020-000587. PubMed PMID: 32114502; PubMed Central PMCID: PMC7057435. 4: Alsadhan A, Cheung J, Gulrajani M, Gaglione EM, Nierman P, Hamdy A, Izumi R, Bibikova E, Patel P, Sun C, Covey T, Herman SEM, Wiestner A. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib. Clin Cancer Res. 2020 Feb 13. pii: clincanres.3505.2019. doi: 10.1158/1078-0432.CCR-19-3505. [Epub ahead of print] PubMed PMID: 32054731. 5: Woyach JA, Blachly JS, Rogers KA, Bhat SA, Jianfar M, Lozanski G, Weiss DM, Andersen BL, Gulrajani M, Frigault MM, Hamdy A, Izumi R, Munugalavadla V, Quah C, Wang MH, Byrd JC. Acalabrutinib plus Obinutuzumab in Treatment-Naïve and Relapsed/Refractory Chronic Lymphocytic Leukemia. Cancer Discov. 2020 Mar;10(3):394-405. doi: 10.1158/2159-8290.CD-19-1130. Epub 2020 Jan 8. PubMed PMID: 31915195. 6: Qin JS, Johnstone TG, Baturevych A, Hause RJ, Ragan SP, Clouser CR, Jones JC, Ponce R, Krejsa CM, Salmon RA, Ports MO. Antitumor Potency of an Anti-CD19 Chimeric Antigen Receptor T-Cell Therapy, Lisocabtagene Maraleucel in Combination With Ibrutinib or Acalabrutinib. J Immunother. 2020 Jan 2. doi: 10.1097/CJI.0000000000000307. [Epub ahead of print] PubMed PMID: 31899702. 7: Byrd JC, Wierda WG, Schuh A, Devereux S, Chaves JM, Brown JR, Hillmen P, Martin P, Awan FT, Stephens DM, Ghia P, Barrientos J, Pagel JM, Woyach JA, Burke K, Covey T, Gulrajani M, Hamdy A, Izumi R, Frigault MM, Patel P, Rothbaum W, Wang MH, O'Brien S, Furman RR. Acalabrutinib monotherapy in patients with relapsed/refractory chronic lymphocytic leukemia: updated phase 2 results. Blood. 2019 Dec 26. pii: blood.2018884940. doi: 10.1182/blood.2018884940. [Epub ahead of print] PubMed PMID: 31876911. 8: Hopper M, Gururaja T, Kinoshita T, Dean JP, Hill RJ, Mongan A. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. J Pharmacol Exp Ther. 2020 Mar;372(3):331-338. doi: 10.1124/jpet.119.262063. Epub 2019 Dec 23. PubMed PMID: 31871305. 9: Buske C. Bruton tyrosine-kinase inhibitor on the rise: acalabrutinib in Waldenström macroglobulinemia. Lancet Haematol. 2020 Feb;7(2):e85-e86. doi: 10.1016/S2352-3026(19)30214-5. Epub 2019 Dec 19. PubMed PMID: 31866282. 10: Owen RG, McCarthy H, Rule S, D'Sa S, Thomas SK, Tournilhac O, Forconi F, Kersten MJ, Zinzani PL, Iyengar S, Kothari J, Minnema MC, Kastritis E, Aurran-Schleinitz T, Cheson BD, Walter H, Greenwald D, Chen DY, Frigault MM, Hamdy A, Izumi R, Patel P, Wei H, Lee SK, Mittag D, Furman RR. Acalabrutinib monotherapy in patients with Waldenström macroglobulinemia: a single-arm, multicentre, phase 2 study. Lancet Haematol. 2020 Feb;7(2):e112-e121. doi: 10.1016/S2352-3026(19)30210-8. Epub 2019 Dec 19. PubMed PMID: 31866281. |
PubChem Compound | 71226662 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume